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Compound of Interest

Compound Name: L-Glutamine-15N2,d5

Cat. No.: B12422415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Glutamine-

¹⁵N₂,d₅ in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic

incorporation of stable isotopes like ¹⁵N and deuterium (²H or d) is a cornerstone of modern

NMR studies, enabling the investigation of the structure, dynamics, and interactions of complex

biomolecules. L-Glutamine-¹⁵N₂,d₅ serves as a valuable tool in this context, offering specific

advantages for signal enhancement, resolution improvement, and mechanistic studies.

Application Notes
The primary application of L-Glutamine-¹⁵N₂,d₅ in biomolecular NMR is as a source of ¹⁵N and

deuterium for the isotopic labeling of proteins and, to a lesser extent, nucleic acids. This

labeling is crucial for overcoming the challenges associated with the NMR analysis of large

biomolecules.

1. Enhanced Spectral Resolution and Sensitivity in Large Proteins:

For proteins exceeding 25 kDa, severe signal overlap and rapid signal decay (short transverse

relaxation times, T₂) in standard ¹H NMR spectra often preclude detailed analysis. The

introduction of ¹⁵N and deuterium from L-Glutamine-¹⁵N₂,d₅ helps to alleviate these issues in

several ways:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12422415?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹⁵N-Labeling: Simplifies crowded ¹H spectra by spreading signals into a second (¹⁵N)

dimension in experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum

Coherence). Each amide group in the protein backbone (except for proline) gives rise to a

unique peak, providing a fingerprint of the protein's folded state.

Deuteration (d₅): The five deuterium atoms in L-Glutamine-¹⁵N₂,d₅ contribute to the overall

deuteration of the expressed protein. Replacing protons with deuterons, which have a much

smaller gyromagnetic ratio, significantly reduces dipolar relaxation pathways, the primary

source of line broadening for large molecules.[1] This leads to sharper lines and improved

spectral resolution. Furthermore, deuteration slows down transverse relaxation, resulting in

enhanced sensitivity, particularly in TROSY (Transverse Relaxation-Optimized

Spectroscopy) experiments.[1]

2. Probing Protein Dynamics and Interactions:

The amide protons and their attached ¹⁵N nuclei are sensitive probes of the local chemical

environment and molecular motion. By incorporating ¹⁵N from L-Glutamine-¹⁵N₂,d₅, researchers

can:

Monitor Conformational Changes: Ligand binding, protein-protein interactions, or changes in

environmental conditions (pH, temperature) can induce shifts in the positions of peaks in the

¹H-¹⁵N HSQC spectrum, allowing for the mapping of interaction sites and the characterization

of conformational changes.

Study Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled proteins provide

information on molecular motions over a wide range of timescales, from picoseconds to

seconds. This is critical for understanding protein function, folding, and stability.

3. Metabolic Pathway Tracing:

Isotopically labeled glutamine is extensively used in metabolic studies to trace its fate through

various biochemical pathways.[2][3][4] While L-Glutamine-¹⁵N₂,d₅ is primarily designed for

biomolecular NMR, the ¹⁵N labels can also be used to follow the nitrogen atoms from glutamine

as they are incorporated into other metabolites, such as other amino acids and nucleotides.

This can be particularly insightful in cancer metabolism research, where glutamine plays a

central role.[2][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pound.med.utoronto.ca/lek-publications/120.pdf
https://pound.med.utoronto.ca/lek-publications/120.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9172133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10363518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9172133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4268166/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The benefits of isotopic labeling, particularly deuteration, can be quantified by measuring

parameters such as transverse relaxation times (T₂). Longer T₂ values correspond to sharper

NMR signals and higher sensitivity. A study on hyperpolarized glutamine derivatives

demonstrated the significant impact of deuteration on the T₂ of the C5 carbon resonance. While

this study focused on hyperpolarized ¹³C NMR, the underlying physical principles of reduced

dipolar relaxation apply broadly to deuterated molecules in NMR.

Isotope Labeling Pattern of
Glutamine

T₂ of C5 Resonance (ms)
in H₂O

T₂ of C5 Resonance (ms)
in D₂O

[5-¹³C]-L-glutamine 180 ± 10 250 ± 10

[5-¹³C, 5-¹⁵N]-L-glutamine 280 ± 20 380 ± 20

[5-¹³C, 4,4-²H₂]-L-glutamine 350 ± 20 480 ± 30

[5-¹³C, 4,4-²H₂, 5-¹⁵N]-L-

glutamine
520 ± 30 750 ± 40

Table 1: Transverse relaxation

times (T₂) of the C5 resonance

of various isotopically labeled

glutamine derivatives at 14.1 T.

Data adapted from a study on

hyperpolarized glutamine. The

combination of deuteration and

¹⁵N labeling leads to the

longest T₂ values, indicating a

significant reduction in

relaxation and consequently,

the potential for sharper NMR

signals.

Experimental Protocols
Protocol 1: Uniform ¹⁵N and Deuterium Labeling of Proteins in E. coli
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This protocol is a general guideline for expressing ¹⁵N and deuterium-labeled proteins in E. coli

using M9 minimal medium and can be adapted for the use of L-Glutamine-¹⁵N₂,d₅.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein

of interest.

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

¹⁵NH₄Cl as the sole nitrogen source.

D-glucose (or deuterated D-glucose for higher deuteration levels) as the carbon source.

L-Glutamine-¹⁵N₂,d₅.

D₂O (99.9%).

Stock solutions of MgSO₄, CaCl₂, and trace elements.

Appropriate antibiotic.

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E.

coli strain. Grow overnight at 37°C with shaking.

Adaptation Culture: The next day, inoculate 50-100 mL of M9 medium prepared with H₂O,

containing ¹⁵NH₄Cl and unlabeled L-glutamine, with the overnight starter culture. Grow at

37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

Main Culture: Prepare the main M9 culture using D₂O as the solvent. Add ¹⁵NH₄Cl as the

sole nitrogen source and D-glucose as the carbon source. Supplement the medium with L-

Glutamine-¹⁵N₂,d₅ (typically at a concentration of 0.5-1 g/L).
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Inoculation: Inoculate the main culture with the adaptation culture to an initial OD₆₀₀ of 0.05-

0.1.

Growth: Grow the cells at 37°C with vigorous shaking. Monitor the OD₆₀₀.

Induction: When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a

final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C for overnight

expression.

Harvesting: Harvest the cells by centrifugation. The cell pellet now contains the ¹⁵N and

deuterium-labeled protein.

Purification: Purify the protein using standard chromatography techniques. It is crucial to

maintain the protein in buffers prepared with H₂O to allow for the back-exchange of

exchangeable deuterons (like those in amide groups) to protons, which are then observable

in ¹H-¹⁵N correlation spectra.

Protocol 2: ¹H-¹⁵N TROSY-HSQC Experiment

This protocol outlines the basic steps for acquiring a ¹H-¹⁵N TROSY-HSQC spectrum, which is

particularly beneficial for large, deuterated proteins.

Sample Preparation:

The purified ¹⁵N, ²H-labeled protein should be in a low-salt buffer (e.g., 20 mM phosphate, 50

mM NaCl, pH 6.0-7.0).

The protein concentration should be in the range of 0.1-1.0 mM.

Add 5-10% D₂O to the sample for the NMR lock.

NMR Data Acquisition:

Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Lock the

spectrometer on the D₂O signal. Shim the magnetic field to achieve good homogeneity.

Pulse Sequence: Select a TROSY-based ¹H-¹⁵N HSQC pulse sequence (e.g., trosyetf3gpsi

on Bruker spectrometers).
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Acquisition Parameters:

Set the appropriate spectral widths in both the ¹H and ¹⁵N dimensions to cover all

expected amide signals.

Set the carrier frequencies for both ¹H (typically at the water resonance) and ¹⁵N (around

118-120 ppm).

Define the number of scans and dummy scans.

Set the relaxation delay based on the T₁ relaxation time of the amide protons.

The number of increments in the indirect (¹⁵N) dimension will determine the resolution in

that dimension.

Data Processing:

Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

Perform Fourier transformation.

Phase correct the spectrum.

Reference the spectrum using an internal or external standard.

Visualizations
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Caption: Experimental workflow for biomolecular NMR using L-Glutamine-¹⁵N₂,d₅.
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Caption: Principle of Transverse Relaxation-Optimized Spectroscopy (TROSY).
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Caption: Simplified metabolic fate of L-Glutamine-¹⁵N₂,d₅ in the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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